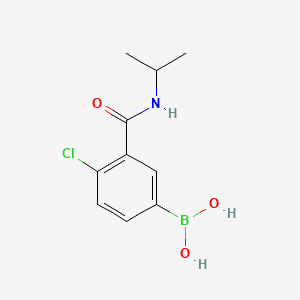

4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid

Beschreibung

International Union of Pure and Applied Chemistry Naming and Structural Features

The International Union of Pure and Applied Chemistry systematic name for this compound is [4-chloro-3-(propan-2-ylcarbamoyl)phenyl]boronic acid. This nomenclature follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and heteroatoms. The systematic name provides a complete description of the molecular structure, beginning with the boronic acid functional group as the principal component and incorporating the substitution pattern on the aromatic ring.

The structural features of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid reveal a sophisticated molecular architecture built upon a benzene ring scaffold. The compound possesses a molecular formula of C10H13BClNO3, indicating the presence of ten carbon atoms, thirteen hydrogen atoms, one boron atom, one chlorine atom, one nitrogen atom, and three oxygen atoms. The molecular weight has been determined to be 241.48 grams per mole, reflecting the cumulative mass contribution of all constituent atoms.

The boronic acid functionality is attached to the 4-position of the benzene ring, characterized by the presence of two hydroxyl groups bonded to the boron atom. This creates the characteristic B(OH)2 group that defines boronic acid compounds. The boron atom adopts a trigonal planar geometry due to its sp2 hybridization state, with the vacant p-orbital perpendicular to the plane of the three substituents. This electronic configuration is fundamental to the Lewis acid properties exhibited by boronic acid derivatives.

At the 3-position of the aromatic ring, adjacent to the boronic acid group, an isopropylcarbamoyl substituent is present. This functional group represents an amide linkage between a carboxyl group and an isopropyl amine, creating the complete name component (propan-2-ylcarbamoyl). The chlorine atom occupies the 4-position relative to the carbamoyl group, creating a 1,2,3-trisubstituted benzene ring pattern. The systematic analysis of these structural features demonstrates the compound's classification as a highly functionalized aromatic system with multiple reactive sites.

Table 1: Structural Characteristics of this compound

Chemical Abstracts Service Registry Number and Synonyms

The Chemical Abstracts Service registry number for this compound is 871332-74-0. This unique identifier serves as the definitive reference for the compound across chemical databases and regulatory systems worldwide. The Chemical Abstracts Service number was assigned following the compound's first registration in chemical literature and provides an unambiguous means of identification regardless of naming variations or language differences.

The compound is known by numerous synonyms in chemical literature and commercial catalogs, reflecting different naming conventions and institutional preferences. The most commonly encountered alternative names include 4-Chloro-3-(isopropylcarbamoyl)benzeneboronic acid, which emphasizes the benzene ring component, and N-Isopropyl 2-chloro-5-boronobenzamide, which highlights the amide functionality. Additional synonyms documented in chemical databases include N-Isopropyl 5-borono-2-chlorobenzamide and Boronic acid, B-[4-chloro-3-[[(1-methylethyl)amino]carbonyl]phenyl]-.

The variety of naming conventions reflects the historical development of chemical nomenclature and the different approaches used by various chemical suppliers and databases. Some names prioritize the boronic acid functionality, while others emphasize the amide or chlorinated aromatic components. The MDL number MFCD07783866 provides an additional unique identifier used in chemical databases and inventory systems.

Table 2: Synonyms and Identifiers for this compound

Chemical Classification: Boronic Acid Derivatives and Functionalized Aromatic Compounds

This compound belongs to the broad class of organoboron compounds, specifically the boronic acid derivatives subfamily. Boronic acids represent a distinctive class of organic compounds characterized by the presence of a carbon-boron bond and two hydroxyl groups attached to the boron atom, creating the general formula R-B(OH)2. These compounds are considered synthetic, abiotic molecules that do not occur naturally but are derived from primary boron sources such as boric acid.

Within the boronic acid classification system, this compound is specifically categorized as an arylboronic acid due to the direct attachment of the boronic acid group to an aromatic benzene ring. Arylboronic acids constitute one of the major subtypes of boronic acid derivatives, distinguished from alkyl-, alkenyl-, and alkynyl-boronic acids by their aromatic substituent patterns. The aryl classification is significant because it influences the electronic properties, stability, and reactivity characteristics of the compound.

The compound also falls within the category of functionalized aromatic compounds due to the presence of multiple substituents on the benzene ring. The chlorine atom classifies it as a halogenated aromatic compound, while the isopropylcarbamoyl group places it among amide-containing aromatic systems. This multi-functional classification reflects the compound's potential for diverse chemical reactivity and applications.

From a Lewis acid perspective, boronic acids function as electron-deficient species due to the vacant p-orbital on the boron atom. This electronic deficiency makes them capable of forming reversible covalent complexes with various Lewis base donors, including molecules containing vicinal hydroxyl groups, amines, and carboxylates. The typical pKa values for boronic acids range from 4 to 10, with arylboronic acids generally exhibiting greater acidity compared to their alkyl counterparts.

The structural classification of this compound also encompasses its role as a potential building block in organic synthesis. Boronic acids serve as crucial intermediates in cross-coupling reactions, particularly the Suzuki coupling reaction, where they function as nucleophilic partners in palladium-catalyzed carbon-carbon bond formation processes. The presence of additional functional groups such as the amide and halogen substituents provides multiple sites for potential chemical modification and derivatization.

Table 3: Chemical Classification Framework for this compound

Eigenschaften

IUPAC Name |

[4-chloro-3-(propan-2-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO3/c1-6(2)13-10(14)8-5-7(11(15)16)3-4-9(8)12/h3-6,15-16H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQOXEAGRQNWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)NC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661225 | |

| Record name | {4-Chloro-3-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-74-0 | |

| Record name | B-[4-Chloro-3-[[(1-methylethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-Chloro-3-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of 4-chloro-3-(isopropylcarbamoyl)phenylboronic acid typically involves:

- Functionalization of a chlorinated aromatic ring.

- Introduction of the isopropylcarbamoyl moiety via amide bond formation.

- Installation of the boronic acid group through organometallic intermediates or boronation reactions.

The key challenge is to achieve regioselective substitution at the 3- and 4-positions on the phenyl ring while maintaining the integrity of the boronic acid functionality.

Preparation of the Isopropylcarbamoyl Substituent

The isopropylcarbamoyl group (-CONH-iPr) is introduced by reaction of the corresponding amine or aniline derivative with an isopropylcarbamoyl chloride or via carbamoylation reactions. This step often precedes or follows the boronic acid installation depending on the synthetic route.

Boronic Acid Installation Methods

Boronation via Grignard Reagents and Aminoboranes

One advanced method involves the reaction of Grignard reagents with diisopropylaminoborane intermediates. According to research findings, diisopropylaminoborane (BH2-N(iPr)2) is prepared by reacting lithium diisopropylaminoborohydride with trimethylsilyl chloride. Subsequently, aromatic Grignard reagents react with BH2-N(iPr)2 at low temperatures (0 °C) to yield organodiisopropylaminoborane intermediates, which upon hydrolysis give the corresponding boronic acids.

- This method provides high regioselectivity and prevents overreaction due to the steric hindrance and reduced Lewis acidity of the aminoborane intermediate.

- Two competing pathways are proposed: hydride transfer and leaving group elimination, both leading to the formation of the desired boronic acid derivative.

This approach is suitable for synthesizing aromatic boronic acids with amide substituents such as the isopropylcarbamoyl group on the phenyl ring.

Alternative Boronation Techniques

Other boronation methods include:

- Palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron reagents.

- Direct lithiation of the aromatic ring followed by quenching with trialkyl borates and subsequent hydrolysis.

However, these methods require careful control of reaction conditions to avoid side reactions, especially when sensitive functional groups like carbamoyl are present.

Specific Preparation Protocols and Formulation

Based on commercial and research-grade preparations (e.g., GlpBio catalog data), the compound is typically supplied as a powder with the following properties:

| Property | Data |

|---|---|

| Molecular Formula | C10H13BClNO3 |

| Molecular Weight | 241.48 g/mol |

| CAS Number | 871332-74-0 |

| Storage Conditions | Room temperature, dry place |

| Solubility | Soluble in DMSO, PEG300, corn oil (for formulations) |

Stock Solution Preparation Table:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume | 4.1411 mL | 20.7056 mL | 41.4113 mL |

| 5 mM Solution Volume | 0.8282 mL | 4.1411 mL | 8.2823 mL |

| 10 mM Solution Volume | 0.4141 mL | 2.0706 mL | 4.1411 mL |

In Vivo Formulation Preparation:

- Dissolve the compound in DMSO to prepare a master stock solution.

- Sequentially add co-solvents such as PEG300, Tween 80, and water or corn oil, ensuring clarity at each step.

- Use physical methods like vortexing, ultrasound, or gentle heating (37°C) to aid dissolution.

- Maintain the order of solvent addition to avoid precipitation and ensure homogeneity.

Notes on Purification and Stability

- The compound is often purified by recrystallization from solvents such as ethanol or water mixtures.

- Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles which can degrade the compound.

- Storage at -80°C is recommended for long-term stability (up to 6 months), while storage at -20°C is suitable for shorter periods (up to 1 month).

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The nitro group in the precursor can be reduced to an amine group.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

Reduction: Hydrogen gas or metal hydrides such as sodium borohydride.

Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Amino derivatives.

Substitution: Various substituted phenylboronic acids.

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and drug intermediates.

Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid in chemical reactions involves the formation of a boronate complex. This complex can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, leading to the formation of new carbon-carbon bonds. The boronic acid group acts as a nucleophile, attacking electrophilic centers in the presence of a catalyst .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 4-chloro-3-(isopropylcarbamoyl)phenylboronic acid with structurally related phenylboronic acid derivatives, focusing on reactivity, solubility, and applications.

Table 1: Key Properties of Comparative Compounds

Key Comparisons

Reactivity in Suzuki-Miyaura Coupling

- Electron-Withdrawing Effects: The chlorine atom in this compound activates the boronic acid group via electron withdrawal, accelerating cross-coupling (). This effect is comparable to 4-carboxy-3-chlorophenylboronic acid but stronger than in non-chlorinated analogs.

- Steric Hindrance : The isopropylcarbamoyl group introduces moderate steric hindrance, which may slow coupling compared to smaller substituents (e.g., methoxycarbonyl in ). However, its positional isomer (BB-2760) may exhibit different reactivity due to altered spatial arrangement .

- Catalyst Compatibility: Palladium catalysts with chelating ligands (e.g., [1,1'-bis(diphenylphosphino)ferrocene]) are effective for coupling, as demonstrated in pharmaceutical syntheses ().

Solubility and Polarity

- Solvent Compatibility : The amide group in this compound increases polarity, reducing solubility in hydrocarbons (e.g., methylcyclohexane) compared to phenylboronic acid esters (). However, it is more soluble in polar aprotic solvents (e.g., DMF) than the methoxycarbonyl analog.

- Comparison with Carboxylic Acid Derivative : 4-Carboxy-3-chlorophenylboronic acid exhibits higher aqueous solubility due to the ionizable -COOH group, making it unsuitable for anhydrous reactions .

Biologische Aktivität

4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention in biochemical research due to its unique structural characteristics and potential biological activities. This compound is notable for its ability to interact with various enzymes, particularly proteases and kinases, influencing cellular signaling pathways and metabolic processes.

Chemical Structure and Properties

- Molecular Formula : C10H13BClNO3

- Molecular Weight : 241.48 g/mol

- IUPAC Name : [4-chloro-3-(propan-2-ylcarbamoyl)phenyl]boronic acid

The compound contains a phenyl ring substituted with a chlorine atom and an isopropylcarbamoyl group, alongside a boronic acid functional group. This configuration allows for significant participation in chemical reactions, including Suzuki-Miyaura couplings, which are vital for synthesizing complex organic molecules.

This compound exhibits biological activity primarily through its interactions with enzymes. It forms reversible covalent bonds with active site residues such as serine or threonine in target enzymes, leading to inhibition of their enzymatic activity. This characteristic positions the compound as a valuable tool for studying enzyme functions and pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits kinases involved in signal transduction pathways, affecting downstream cellular responses such as gene expression and cellular metabolism.

- Cell Signaling Modulation : By altering kinase activity, it impacts processes like cell proliferation, differentiation, and apoptosis.

Enzyme Interaction Studies

Research indicates that this compound interacts with various biomolecules, influencing enzymatic pathways. Below is a summary of key findings from studies:

| Enzyme Target | Effect | Study Reference |

|---|---|---|

| Proteases | Inhibition of activity | |

| Kinases | Altered phosphorylation pathways | |

| Transcription Factors | Modulation of gene expression |

Case Studies

- Inhibition of Kinase Activity : In vitro studies demonstrated that this compound effectively inhibits specific kinases involved in cancer cell signaling pathways. This inhibition was correlated with reduced cell proliferation in cancer cell lines.

- Cellular Metabolism Impact : Another study highlighted the compound's role in altering metabolic pathways by inhibiting key enzymes involved in glucose metabolism, suggesting potential applications in metabolic disorders.

Applications in Drug Design

The unique structural features of this compound make it a promising candidate for drug development. Its ability to act as a bioisostere of carboxylic acids allows researchers to modify existing drug molecules to enhance their potency and selectivity while improving metabolic stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-3-(isopropylcarbamoyl)phenylboronic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, where the boronic acid moiety reacts with halogenated aromatic precursors under palladium catalysis. Key steps include:

- Borylation : Use pinacol ester intermediates to stabilize the boronic acid group during synthesis .

- Carbamoylation : Introduce the isopropylcarbamoyl group via amidation reactions with isopropyl isocyanate under inert conditions .

- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol) followed by recrystallization in ethanol to achieve >97% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use NMR to confirm boronic acid formation (δ ~30 ppm for trigonal planar geometry) and / NMR to verify substitution patterns .

- X-ray Diffraction : Resolve crystal structures to analyze steric effects of the isopropylcarbamoyl group on boronic acid reactivity .

- Computational Analysis : Apply DFT/B3LYP methods to calculate frontier molecular orbitals (FMOs) and predict electrophilic/nucleophilic sites .

Q. What are the optimal storage conditions to prevent decomposition?

- Methodological Answer : Store at 0–6°C under inert gas (argon) to minimize hydrolysis of the boronic acid group. Use amber vials to avoid photodegradation. Stability tests via TGA/DSC show decomposition onset at ~150°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings involving this compound?

- Methodological Answer : Discrepancies often arise from:

- Catalyst Selection : Pd(PPh) vs. PdCl(dppf) impacts turnover. Screen catalysts with varying ligand steric bulk .

- Solvent Effects : Compare polar aprotic (DMF) vs. ethereal solvents (THF) to optimize boronic acid activation .

- By-Product Analysis : Use LC-MS to identify dimerization or protodeboronation by-products, which reduce yields .

Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Reactivity Mapping : Perform Fukui function analysis to identify nucleophilic (boronic acid) and electrophilic (chlorine-substituted aryl) sites .

- Transition State Modeling : Use Gaussian 09 to simulate coupling barriers with different aryl halides. Compare activation energies for bromo vs. chloro substrates .

Q. How can the steric hindrance of the isopropylcarbamoyl group be mitigated in catalytic applications?

- Methodological Answer :

- Ligand Design : Introduce bulky ligands (e.g., SPhos) to Pd catalysts to counteract steric interference .

- Solvent Optimization : Use high-boiling solvents (toluene) to enhance reaction temperatures, improving substrate mobility .

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to adjust reagent stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.